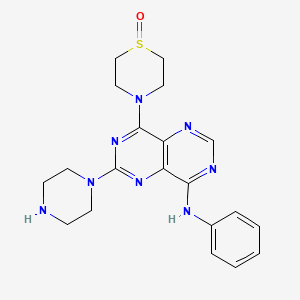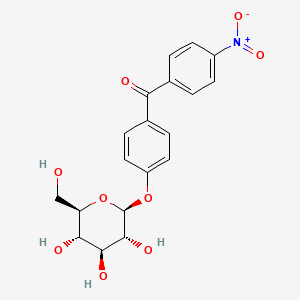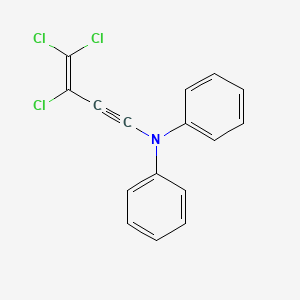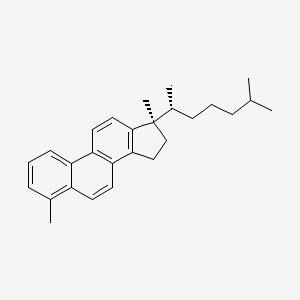
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is a complex organic compound with a unique structure characterized by multiple double bonds and methyl groups. This compound is part of the steroid family and has significant implications in various scientific fields due to its structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: Initial hydrogenation of a suitable precursor to introduce the necessary double bonds.
Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide in the presence of a base.
Cyclization: Formation of the steroid ring structure through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of high-pressure reactors for hydrogenation and automated systems for precise addition of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and a catalyst to saturate the double bonds.
Substitution: Halogenation reactions where halogens replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- has numerous applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of steroids and the effects of multiple double bonds.
Biology: Investigated for its potential role in biological processes and interactions with cellular components.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of other biologically active steroids.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double bonds and methyl groups allow it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include steroid hormone pathways and other signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure but different functional groups.
Ergosterol: Another steroid with multiple double bonds, commonly found in fungi.
Stigmasterol: A plant sterol with structural similarities.
Uniqueness
18,19-Dinorcholesta-1,3,5,7,9,11,13-heptaene, 4,17-dimethyl-, (17alpha)- is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications and research.
Eigenschaften
CAS-Nummer |
80382-25-8 |
|---|---|
Molekularformel |
C27H34 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
(17R)-4,17-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H34/c1-18(2)8-6-10-20(4)27(5)17-16-25-24-13-12-21-19(3)9-7-11-22(21)23(24)14-15-26(25)27/h7,9,11-15,18,20H,6,8,10,16-17H2,1-5H3/t20-,27-/m1/s1 |
InChI-Schlüssel |
KUPQKNLBQPAEEE-NFQMXDRXSA-N |
Isomerische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CC[C@]4(C)[C@H](C)CCCC(C)C |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC4=C3CCC4(C)C(C)CCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzeneacetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-](/img/structure/B14428392.png)
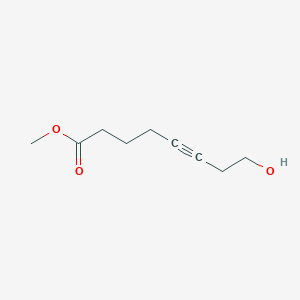

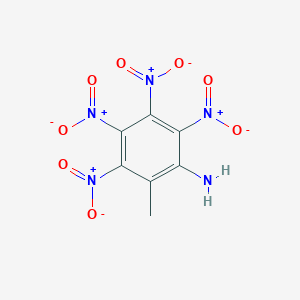
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
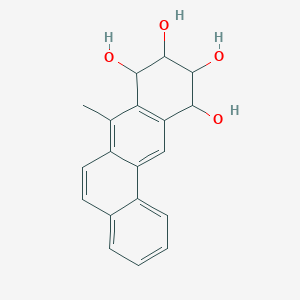

![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)
